3-Bromo-2-chloro-5-nitropyridine chemical properties
3-Bromo-2-chloro-5-nitropyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-2-chloro-5-nitropyridine
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-2-chloro-5-nitropyridine (CAS No. 5470-17-7), a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
3-Bromo-2-chloro-5-nitropyridine is a polysubstituted pyridine derivative whose synthetic utility is derived from the unique electronic interplay of its functional groups.[1] The pyridine core, an electron-deficient aromatic system, is further deactivated by a potent electron-withdrawing nitro group at the 5-position. This electronic arrangement, combined with the presence of two distinct halogen leaving groups at the 2- and 3-positions, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable intermediate for the construction of complex molecular architectures.[1] Its role as a precursor in the synthesis of novel pharmaceutical and agrochemical agents is well-established.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of 3-Bromo-2-chloro-5-nitropyridine is fundamental for its application in synthesis.
Physical and Chemical Characteristics
The compound is typically a white to yellow or brown solid, with its appearance depending on purity and storage conditions.[1] Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5470-17-7 | [1][2] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [2] |
| Melting Point | 66-70 °C | [2] |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Appearance | White to yellow to brown solid | [1] |
Spectroscopic Analysis
Accurate characterization of 3-Bromo-2-chloro-5-nitropyridine is crucial for confirming its identity and purity. While experimental spectra are not widely published, a predicted analysis based on established principles is provided below.
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¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
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δ ~8.8-9.0 ppm (d, J ≈ 2.5 Hz, 1H, H-4): This downfield signal is assigned to the proton at the C4 position. Its significant deshielding is due to the anisotropic effect of the adjacent nitro group and the overall electron-deficient nature of the ring. It is expected to appear as a doublet due to coupling with the H-6 proton.
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δ ~8.4-8.6 ppm (d, J ≈ 2.5 Hz, 1H, H-6): This signal corresponds to the proton at the C6 position. It is also deshielded but to a lesser extent than H-4. It appears as a doublet from coupling to the H-4 proton.
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¹³C NMR (125 MHz, CDCl₃): The carbon spectrum will reflect the electron-deficient nature of the pyridine ring.
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δ ~150-155 ppm (C-2): The carbon bearing the chlorine atom is expected in this region.
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δ ~145-150 ppm (C-6):
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δ ~140-145 ppm (C-5): The carbon attached to the nitro group.
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δ ~135-140 ppm (C-4):
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δ ~115-120 ppm (C-3): The carbon bearing the bromine atom, likely the most upfield of the ring carbons due to the heavy atom effect of bromine.
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The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and the aromatic ring.
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~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.
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~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~800-900 cm⁻¹: C-H out-of-plane bending vibrations.
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Below 800 cm⁻¹: Absorptions corresponding to the C-Cl and C-Br stretches.
Mass spectrometry will show a characteristic isotopic pattern due to the presence of both bromine and chlorine. The predicted m/z values for various adducts are listed below.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.90610 |
| [M+Na]⁺ | 258.88804 |
| [M-H]⁻ | 234.89154 |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-2-chloro-5-nitropyridine lies in the selective manipulation of its three key functional groups: the C2-chloro, C3-bromo, and C5-nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is highly activated towards nucleophilic attack by the C5-nitro group. This allows for the displacement of the halogen atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
The reaction proceeds via a two-step addition-elimination mechanism.
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Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the halide ion.
The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4][5]
A representative diagram for the SNAr mechanism is shown above. A placeholder image is used for the Meisenheimer complex and the final product as these will vary depending on the specific nucleophile and reaction site. Caption: General mechanism of the SNAr reaction.
A critical question for synthetic chemists is the relative reactivity of the chloro and bromo substituents. Based on established principles of SNAr on nitropyridines, the C2 position is predicted to be the primary site of nucleophilic attack.[4][5]
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Electronic Activation: The C2 position is para to the activating nitro group. Nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate directly onto the nitro group, providing substantial resonance stabilization.
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Kinetic Control: Attack at the C3 position (meta to the nitro group) does not allow for this direct resonance stabilization of the intermediate, resulting in a higher activation energy. Consequently, the reaction is kinetically controlled, favoring substitution at the more activated C2 position.
Therefore, treatment of 3-Bromo-2-chloro-5-nitropyridine with one equivalent of a nucleophile is expected to selectively yield the 3-bromo-2-substituted-5-nitropyridine derivative. Substitution of the C3-bromo group would likely require more forcing conditions.
Reduction of the Nitro Group
The C5-nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The choice of reducing agent is critical to avoid dehalogenation.
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Chemoselective Reduction: Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl₂) are often preferred for reducing nitro groups in the presence of aryl halides.
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Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a very effective method for nitro reduction, it can sometimes lead to concurrent hydrodehalogenation. The use of catalysts like Raney Nickel may offer better chemoselectivity in preserving the C-Br and C-Cl bonds.
Caption: Common workflow for the reduction of the nitro group.
Synthesis Protocols
The synthesis of 3-Bromo-2-chloro-5-nitropyridine can be achieved through various routes. A common and effective method starts from 3-Bromo-2-hydroxy-5-nitropyridine.
Synthesis from 3-Bromo-2-hydroxy-5-nitropyridine
This protocol involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.
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Reaction Setup: To a mixture of 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq) and quinoline (0.5 eq), add phosphorus oxychloride (POCl₃, ~4 eq) at 0 °C.
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Heating: Heat the reaction mixture to 120 °C for 2.5 hours.
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Work-up: After cooling to room temperature, carefully add water to the reaction mixture.
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Isolation: The precipitate formed is collected by filtration and dried to yield 3-Bromo-2-chloro-5-nitropyridine. This method has been reported to produce the product in high yield (95%).
Caption: Experimental workflow for the synthesis of the title compound.
Safety and Handling
3-Bromo-2-chloro-5-nitropyridine is classified as acutely toxic if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-chloro-5-nitropyridine is a highly functionalized pyridine derivative with significant potential in organic synthesis. Its value lies in the predictable and selective reactivity of its halogen and nitro groups. A comprehensive understanding of its chemical properties, particularly the regioselectivity of nucleophilic aromatic substitution, allows chemists to strategically incorporate this versatile building block into the synthesis of complex target molecules for pharmaceutical and other applications.
References
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL not available)
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3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 230889 - PubChem. [Link]
- c5sc02983j1.pdf - The Royal Society of Chemistry. (URL not available)
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Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development - ACS Publications. [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
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3-bromo-2-chloro-5-nitropyridine (C5H2BrClN2O2) - PubChemLite. [Link]
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3-Bromo-2-chloro-5-nitropyridine 98.0+%, TCI America™ | Fisher Scientific. [Link]
